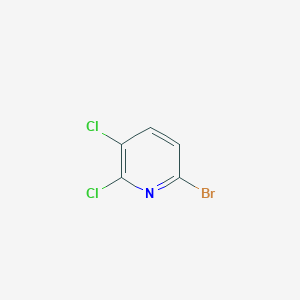
6-Bromo-2,3-dichloropyridine
描述
6-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
作用机制
Target of Action
It is known to be used in proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that halogenated pyridines, such as 6-bromo-2,3-dichloropyridine, are often used in suzuki–miyaura coupling reactions . In these reactions, the halogenated pyridine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests that it may be involved in the synthesis of various organic compounds .
Result of Action
It is known that the compound can participate in suzuki–miyaura coupling reactions, leading to the formation of new carbon-carbon bonds . This suggests that it may play a role in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dichloropyridine typically involves halogenation reactions. One common method includes the bromination of 2,3-dichloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often require a solvent such as acetic acid or chloroform and are carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反应分析
Types of Reactions: 6-Bromo-2,3-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The compound can be reduced to form 2,3-dichloropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds from coupling reactions.
- Reduced pyridine derivatives.
科学研究应用
6-Bromo-2,3-dichloropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
相似化合物的比较
3-Bromo-2,6-dichloropyridine: Another halogenated pyridine with similar reactivity but different substitution pattern.
2-Bromo-6-chloropyridine: Shares structural similarities but differs in the position of halogen atoms.
Uniqueness: 6-Bromo-2,3-dichloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial.
属性
IUPAC Name |
6-bromo-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-2-1-3(7)5(8)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIDUQXOFZISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673905 | |
| Record name | 6-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033820-08-4 | |
| Record name | 6-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(6-chloropyridazin-3-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1521602.png)
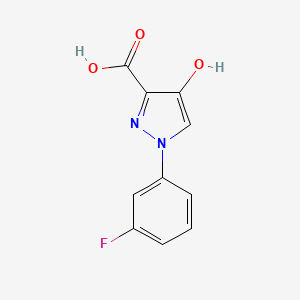
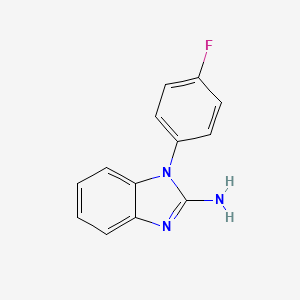
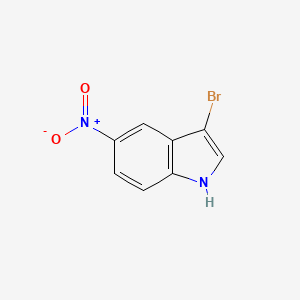
![3-[(4-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521610.png)
![2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1521611.png)
![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
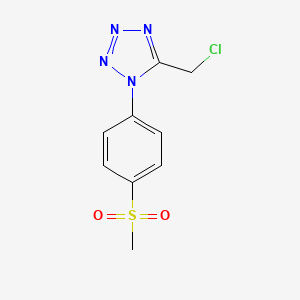
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)
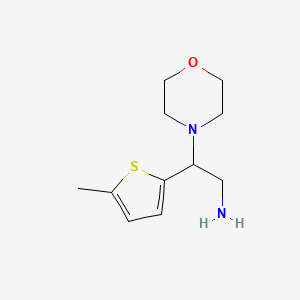


![5-(1-Chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1521624.png)
